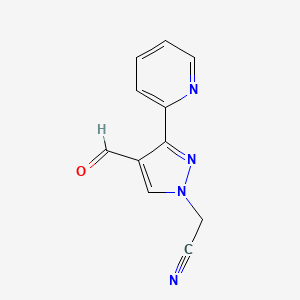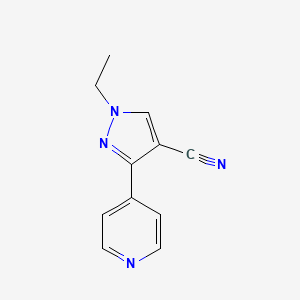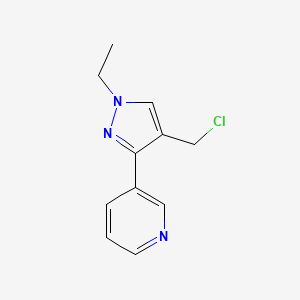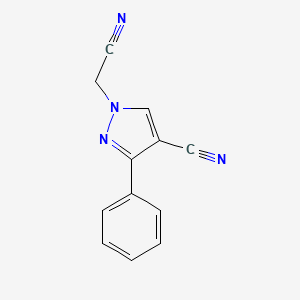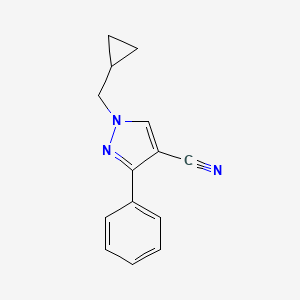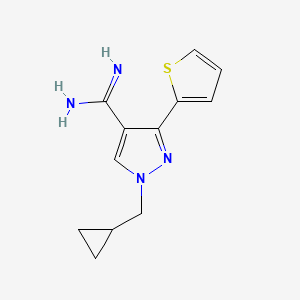![molecular formula C12H21ClN2OS B1482821 2-Chloro-1-[4-(thian-4-yl)piperazin-1-yl]propan-1-one CAS No. 2097973-43-6](/img/structure/B1482821.png)
2-Chloro-1-[4-(thian-4-yl)piperazin-1-yl]propan-1-one
Descripción general
Descripción
2-Chloro-1-[4-(thian-4-yl)piperazin-1-yl]propan-1-one is a useful research compound. Its molecular formula is C12H21ClN2OS and its molecular weight is 276.83 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The compound "2-Chloro-1-[4-(thian-4-yl)piperazin-1-yl]propan-1-one" belongs to a class of chemicals that have been explored for their unique chemical properties and potential biological activities. Research has focused on synthesizing derivatives of piperazine and thian-4-yl groups due to their promising pharmacological profiles. For example, compounds with piperazine moieties have been synthesized and characterized for their structural and pharmacological properties. The synthesis often involves the nucleophilic addition of various substituents to create compounds with potential anti-inflammatory, antidepressant, and antimicrobial activities (Aejaz Ahmed et al., 2017; J. Martínez et al., 2001).
Pharmacological Applications
The pharmacological interest in these compounds lies in their varied activity profiles. Some derivatives have been evaluated for their in vitro and in vivo anti-inflammatory activity, showing promising results in models of induced inflammation (Aejaz Ahmed et al., 2017). Moreover, other studies have highlighted the antidepressant potential of piperazine derivatives, which exhibit dual activity at serotonin receptors and serotonin transporter, suggesting their application as antidepressant agents (J. Martínez et al., 2001).
Antimicrobial and Antitubercular Activity
Research into the antimicrobial properties of these compounds has identified potent antitubercular agents among piperazine-thiosemicarbazone hybrids, demonstrating significant in vitro activity against Mycobacterium tuberculosis (A. Jallapally et al., 2014). This indicates the potential of these derivatives in addressing tuberculosis, a significant global health challenge.
Propiedades
IUPAC Name |
2-chloro-1-[4-(thian-4-yl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2OS/c1-10(13)12(16)15-6-4-14(5-7-15)11-2-8-17-9-3-11/h10-11H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWYJLSVKIINQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2CCSCC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



